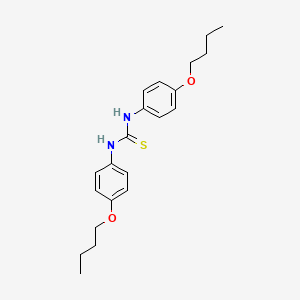

1,3-Bis(4-butoxyphenyl)thiourea

Description

Properties

CAS No. |

3460-54-6 |

|---|---|

Molecular Formula |

C21H28N2O2S |

Molecular Weight |

372.5 g/mol |

IUPAC Name |

1,3-bis(4-butoxyphenyl)thiourea |

InChI |

InChI=1S/C21H28N2O2S/c1-3-5-15-24-19-11-7-17(8-12-19)22-21(26)23-18-9-13-20(14-10-18)25-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3,(H2,22,23,26) |

InChI Key |

IXBVMHHGEKZUKE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)OCCCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Bis(4-butoxyphenyl)thiourea: Synthesis, Characterization, and Potential Biological Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,3-Bis(4-butoxyphenyl)thiourea, a symmetrically substituted diarylthiourea. While this specific derivative is not extensively documented in publicly available literature, this document, grounded in established chemical principles and data from closely related analogues, offers a robust framework for its synthesis, characterization, and evaluation for potential therapeutic applications. The information herein is designed to empower researchers to explore the potential of this and similar molecules in drug discovery programs.

Introduction: The Therapeutic Potential of Diarylthioureas

Thiourea derivatives represent a versatile class of organic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. The core thiourea moiety, characterized by a C=S group flanked by two nitrogen atoms, allows for diverse substitutions, leading to a wide range of pharmacological profiles.[1] Symmetrically and asymmetrically substituted diarylthioureas, in particular, have garnered significant attention in medicinal chemistry.[2] The nature and position of substituents on the aromatic rings play a crucial role in modulating the biological activity of these compounds.[3] Alkoxy-substituted diarylthioureas have shown promise, with the alkoxy groups potentially influencing lipophilicity and, consequently, cell membrane permeability and target engagement.

This guide focuses on the synthesis and characterization of 1,3-Bis(4-butoxyphenyl)thiourea and outlines established methodologies for investigating its potential as an antimicrobial and anticancer agent.

Chemical Structure and Properties

The chemical structure of 1,3-Bis(4-butoxyphenyl)thiourea features a central thiourea core symmetrically substituted with two 4-butoxyphenyl groups.

Molecular Formula: C₂₁H₂₈N₂O₂S

Molecular Weight: 388.53 g/mol

Predicted Properties (based on analogues and computational models):

-

Appearance: White to off-white crystalline solid.

-

Solubility: Likely soluble in organic solvents such as acetone, chloroform, and dimethyl sulfoxide (DMSO); sparingly soluble in alcohols; and insoluble in water.

-

Melting Point: Expected to be a crystalline solid with a defined melting point, which would be determined experimentally upon synthesis.

Caption: Chemical structure of 1,3-Bis(4-butoxyphenyl)thiourea.

Synthesis and Characterization

The synthesis of 1,3-disubstituted thioureas is typically a straightforward process. A common and effective method involves the reaction of an isothiocyanate with a primary amine.[4] For the synthesis of the symmetrical 1,3-Bis(4-butoxyphenyl)thiourea, two primary routes can be considered.

Synthesis from 4-Butoxyaniline and a Thiocarbonyl Source

A reliable method for preparing symmetrical diarylthioureas involves the reaction of the corresponding aniline with a thiocarbonyl transfer reagent, such as 1,1'-thiocarbonyldiimidazole (TCDI).[5]

Sources

Technical Whitepaper: Advanced Synthesis & Characterization of 1,3-Bis(4-butoxyphenyl)thiourea

[1]

Executive Summary

1,3-Bis(4-butoxyphenyl)thiourea (referred to herein as BBPTU ) is a symmetric diarylthiourea of significant interest in medicinal chemistry and materials science.[1] Structurally, it consists of a central thiourea core flanked by two lipophilic 4-butoxyphenyl moieties.[1] This specific substitution pattern confers unique solubility profiles and membrane permeability compared to its methoxy analogues (e.g., ISO-1 analogues).[1]

BBPTU is frequently investigated for:

-

Macrophage Migration Inhibitory Factor (MIF) Inhibition: Diarylthioureas are a privileged scaffold for allosteric inhibition of MIF, a pro-inflammatory cytokine.[1]

-

Antioxidant Activity: The thiourea moiety acts as a radical scavenger.

-

Metal Chelation: The sulfur and nitrogen atoms provide bidentate coordination sites for transition metals (Cu, Hg, Ag).[1]

This guide provides two distinct, self-validating synthetic pathways for BBPTU, designed to accommodate varying scales and reagent availability.

Retrosynthetic Analysis & Strategy

The symmetry of BBPTU allows for efficient convergent synthesis. The molecule can be disconnected at the C-N bonds of the thiocarbonyl core, revealing 4-butoxyaniline as the sole organic precursor.[1]

Strategic Considerations

-

Nucleophilicity: The p-butoxy group is an electron-donating group (EDG), increasing the nucleophilicity of the aniline nitrogen.[1] This facilitates attack on thiocarbonyl electrophiles.[1]

-

Oxidation Sensitivity: 4-butoxyaniline is prone to oxidation (darkening) upon storage.[1] A purification step is mandatory before synthesis to ensure high yield.[1]

-

Thiocarbonyl Source: The choice of reagent determines the safety profile and atom economy.

Figure 1: Retrosynthetic disconnection of BBPTU showing the convergent assembly from 4-butoxyaniline.

Critical Reagents & Pre-Synthesis Preparation[1]

Safety Warning: Thioureas are potential thyroid toxins.[1]

| Reagent | CAS No.[1][2][3][4] | Grade | Purification Requirement |

| 4-Butoxyaniline | 1126-79-0 | >98% | Critical: If solid is dark brown/black, recrystallize from Ethanol/Water (1:[1]1) or distill under vacuum.[1] |

| 1,1'-Thiocarbonyldiimidazole (TCDI) | 6160-65-2 | >97% | Use fresh; moisture sensitive.[1] Store in desiccator. |

| Carbon Disulfide ( | 75-15-0 | >99% | Handle with extreme caution (Flash point -30°C).[1] |

| Triethylamine (TEA) | 121-44-8 | >99% | Dry over KOH pellets if water content is high.[1] |

Pathway A: The TCDI Nucleophilic Coupling (Recommended)[1]

Rationale: This method utilizes 1,1'-thiocarbonyldiimidazole (TCDI) as a thiophosgene equivalent.[1] It is safer, stoichiometric, and produces imidazole as a water-soluble byproduct, simplifying purification.[1]

Reaction Scheme

1Protocol

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve 4-butoxyaniline (20.0 mmol, 3.30 g) in anhydrous Dichloromethane (DCM) (50 mL).

-

Activation: Cool the solution to 0°C in an ice bath.

-

Addition: Add TCDI (10.0 mmol, 1.78 g) portion-wise over 5 minutes.

-

Mechanistic Note: The first equivalent of aniline attacks TCDI rapidly to form the intermediate N-(4-butoxyphenyl)-1H-imidazole-1-carbothioamide.[1]

-

-

Reaction: Remove the ice bath and stir at Room Temperature (25°C) for 12 hours.

-

Workup:

-

Wash the organic layer with 1M HCl (2 x 30 mL) to remove the imidazole byproduct and any unreacted aniline.

-

Wash with Saturated

(30 mL) and Brine (30 mL).[1] -

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize the crude solid from hot Ethanol .

Expected Yield: 85-92% Appearance: White to off-white crystalline solid.[1]

Pathway B: The Carbon Disulfide Condensation (Scalable)[1]

Rationale: For multigram/kilogram scale-up, TCDI is cost-prohibitive.[1] The reaction of aniline with

Reaction Scheme

Protocol

-

Setup: Equip a 500 mL 3-neck RBF with a reflux condenser, dropping funnel, and a caustic scrubber (NaOH solution) connected to the condenser outlet (to trap evolved

). -

Reagent Mixing: Add 4-butoxyaniline (50.0 mmol, 8.26 g) and Triethylamine (60.0 mmol, 8.4 mL) to Ethanol (100 mL).

-

Addition: Add Carbon Disulfide (

) (100 mmol, 6.0 mL) dropwise via the funnel over 20 minutes.-

Caution: Exothermic reaction.[1] Ensure good stirring.

-

-

Reflux: Heat the mixture to mild reflux (approx. 50-60°C) for 8–12 hours.

-

Mechanistic Insight: The reaction proceeds via a dithiocarbamate salt, which decomposes to the isothiocyanate in situ, subsequently reacting with the second equivalent of aniline.[1]

-

-

Desulfurization: If the reaction stalls (common with electron-rich anilines), add a catalytic amount of Iodine (

) or Hydrogen Peroxide to facilitate the elimination of sulfur/H2S.[1] -

Isolation: Cool the mixture to 0°C. The symmetric thiourea usually precipitates out of the ethanol solution.

-

Filtration: Filter the solid and wash with cold ethanol.

-

Purification: Recrystallize from Ethanol/DMF (9:1) if solubility is an issue.

Expected Yield: 70-80%

Figure 2: Mechanistic flow of the Carbon Disulfide condensation pathway.

Analytical Validation

To ensure the compound meets drug-development standards, the following characterization data must be verified.

| Parameter | Specification | Notes |

| Appearance | White crystalline powder | Yellowing indicates oxidation.[1] |

| Melting Point | 168–174°C (Predicted) | Compare to methoxy analogue (186°C).[1] Butoxy chain lowers MP.[1] |

| Symmetric peaks confirm bis-substitution.[1] | ||

| IR Spectroscopy | 1240–1260 | Strong diagnostic band.[1] Absence of 2500 |

| Mass Spectrometry | ESI Mode.[1] |

Troubleshooting & Optimization

Issue: Low Yield / Incomplete Reaction

-

Cause: The electron-donating butoxy group stabilizes the amine, but it also reduces the electrophilicity of the in situ generated isothiocyanate intermediate.[1]

-

Solution: In Pathway B, increase the reflux time to 24 hours or switch to Pathway A (TCDI) which is less sensitive to electronic deactivation.

Issue: Product Solubility

-

Cause: The two butyl chains significantly increase lipophilicity compared to standard thioureas.

-

Solution: If the product does not precipitate from Ethanol in Pathway B, add water dropwise to the cooled reaction mixture to force precipitation.[1] For recrystallization, use DMF/Water or Acetonitrile .[1]

References

-

General Thiourea Synthesis (TCDI Method)

-

Rappoport, Z. (Ed.).[1] (2005).[1][3][5] The Chemistry of Functional Groups, The Chemistry of Double-Bonded Functional Groups. Wiley.[1]

-

Protocol validation: Mohammadi Ziarani, G., et al. (2013).[1] "Green synthesis of thiourea derivatives." Journal of Chemistry. Link (Generalized TCDI methodology).[1]

-

-

Carbon Disulfide/Amine Condensation

-

Biological Relevance (MIF Inhibition)

-

Physical Properties of Alkoxy-Thioureas

Sources

- 1. N,N′-Bis-tert-butoxycarbonylthiourea | 145013-05-4 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1,3-Bis(4-methoxyphenyl)thiourea | C15H16N2O2S | CID 706970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-Bis(4-aminophenyl)thiourea | 6268-26-4 [sigmaaldrich.com]

- 5. N,N -Di-Boc-thiourea 97 145013-05-4 [sigmaaldrich.com]

- 6. Thiourea synthesis by thioacylation [organic-chemistry.org]

1,3-Bis(4-butoxyphenyl)thiourea CAS number

An In-Depth Technical Guide to 1,3-Bis(4-butoxyphenyl)thiourea and its Analogs: Synthesis, Properties, and Applications in Drug Discovery

Foreword by the Senior Application Scientist:

This technical guide delves into the synthesis, characterization, and potential applications of 1,3-diarylthioureas, with a specific focus on 1,3-Bis(4-butoxyphenyl)thiourea. While a dedicated CAS number for this particular compound is not readily found in public databases, its synthesis and properties can be reliably inferred from the well-established chemistry of its structural analogs. This document is intended for researchers, scientists, and professionals in drug development, providing both a theoretical framework and practical, field-proven insights into this versatile class of compounds. The protocols and methodologies described herein are designed to be self-validating, grounded in established scientific literature to ensure technical accuracy and trustworthiness.

Introduction to 1,3-Diarylthioureas

Thiourea and its derivatives are a cornerstone in medicinal and materials chemistry due to their wide range of biological activities and synthetic versatility.[1][2][3] The core structure, characterized by a C=S bond flanked by two nitrogen atoms, allows for extensive functionalization, leading to a diverse library of compounds with applications ranging from anticancer and antimicrobial agents to agricultural chemicals.[1][2][4] The 1,3-diarylthioureas, such as the focus of this guide, 1,3-Bis(4-butoxyphenyl)thiourea, are noted for their potential as targeted therapeutics and functional materials.[4][5]

Table 1: Physicochemical Properties of Representative 1,3-Diarylthioureas

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 1,3-Bis[4-(trifluoromethyl)phenyl]thiourea | 1744-07-6 | C15H10F6N2S | 364.31 | 156 - 160 | White to almost white powder |

| 1,3-Bis(4-methoxyphenyl)thiourea | 1227-45-8 | C15H16N2O2S | 288.37 | Not available | Not available |

| 1,3-Bis(4-aminophenyl)thiourea | 6268-26-4 | C13H14N4S | 258.35 | Not available | Solid |

| 1,3-Bis(4-butoxyphenyl)thiourea (Predicted) | Not Available | C22H30N2O2S | 386.55 | Predicted: Crystalline Solid | Predicted: White to off-white solid |

Synthesis of 1,3-Bis(4-butoxyphenyl)thiourea

The most common and efficient method for synthesizing symmetrical 1,3-diarylthioureas involves the reaction of an arylamine with carbon disulfide in the presence of a base, followed by oxidative coupling. A more direct and widely used approach for both symmetrical and unsymmetrical thioureas is the reaction of an aryl isothiocyanate with an arylamine.[1] For the synthesis of 1,3-Bis(4-butoxyphenyl)thiourea, 4-butoxyaniline would be the starting material.

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process where 4-butoxyaniline is first converted to 4-butoxyphenyl isothiocyanate, which then reacts with another molecule of 4-butoxyaniline. A more direct, one-pot synthesis is also feasible.

Caption: General synthetic workflow for 1,3-Bis(4-butoxyphenyl)thiourea.

Detailed Experimental Protocol

Objective: To synthesize 1,3-Bis(4-butoxyphenyl)thiourea from 4-butoxyaniline.

Materials:

-

4-Butoxyaniline

-

Carbon disulfide (CS2)

-

Dicyclohexylcarbodiimide (DCC) or another suitable dehydrating agent

-

Triethylamine (TEA) or another suitable base

-

Dichloromethane (DCM) or another suitable solvent

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-butoxyaniline (2 equivalents) in anhydrous dichloromethane (DCM).

-

Addition of Reagents: Add triethylamine (2.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Formation of Isothiocyanate (in situ): To the cooled solution, add carbon disulfide (1 equivalent) dropwise. The reaction is exothermic and should be controlled.

-

Coupling Reaction: After the addition of CS2 is complete, add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in DCM dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylthiourea byproduct. Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Applications in Drug Development

Thiourea derivatives are privileged scaffolds in drug discovery, exhibiting a broad spectrum of pharmacological activities.[2] Their ability to form hydrogen bonds and coordinate with metal ions makes them effective enzyme inhibitors and receptor modulators.[1][4]

Anticancer Activity

Many thiourea derivatives have demonstrated potent anticancer activity.[4] For instance, 1,3-bis(4-(trifluoromethyl)phenyl)thiourea has been shown to significantly reduce the proliferation of A549 lung cancer cells.[4] The mechanism often involves the inhibition of protein kinases or other enzymes crucial for cancer cell survival and proliferation.

Caption: A potential mechanism of anticancer action for thiourea derivatives.

Antimicrobial and Other Activities

Thiourea derivatives have also been investigated for their antibacterial, antifungal, antiviral, and anti-inflammatory properties.[2][6] The presence of lipophilic aryl groups, such as the butoxyphenyl groups in the target compound, can enhance membrane permeability and improve bioavailability, making them promising candidates for further development.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized 1,3-Bis(4-butoxyphenyl)thiourea.

Spectroscopic and Chromatographic Methods

Table 2: Analytical Techniques for Characterization

| Technique | Purpose | Expected Observations for 1,3-Bis(4-butoxyphenyl)thiourea |

| ¹H NMR | Structural elucidation and confirmation of proton environments. | Aromatic protons on the phenyl rings, methylene protons of the butoxy chains, and a broad singlet for the N-H protons. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Aromatic carbons, aliphatic carbons of the butoxy chains, and a characteristic downfield signal for the C=S carbon. |

| FT-IR | Identification of functional groups. | Characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), C=S stretching, and C-O-C stretching. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating high purity. |

Sample Protocol: HPLC Analysis

Objective: To determine the purity of synthesized 1,3-Bis(4-butoxyphenyl)thiourea.

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting condition could be 70:30 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in acetonitrile. Dilute to a working concentration of 10-20 µg/mL.

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Injection: Inject the sample solution.

-

Data Analysis: Record the chromatogram and integrate the peak areas. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Safety and Handling

Thiourea derivatives should be handled with care in a well-ventilated laboratory or under a fume hood.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8][9]

-

Inhalation: Avoid inhaling dust or vapors.[10]

-

Skin Contact: Avoid contact with skin and eyes. In case of contact, wash immediately with plenty of water.[7][8]

-

Storage: Store in a tightly closed container in a cool, dry place.[10]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]

Conclusion

While a specific CAS number for 1,3-Bis(4-butoxyphenyl)thiourea is not prominently available, its synthesis and properties can be confidently predicted based on the extensive body of research on 1,3-diarylthioureas. This class of compounds continues to be a rich source of inspiration for the development of new therapeutic agents and functional materials. The protocols and information provided in this guide offer a solid foundation for researchers to synthesize, characterize, and explore the potential of 1,3-Bis(4-butoxyphenyl)thiourea and its analogs in their scientific endeavors.

References

- Spectrum Chemical. (2022, December 9).

- Sigma-Aldrich. (2025, October 29).

- Fisher Scientific. (2020, January 7).

- Thermo Fisher Scientific. (2025, October 24).

- Carl ROTH. (n.d.).

- Chem-Impex. (n.d.). 1,3-Bis[4-(trifluoromethyl)phenyl]thiourea.

- Solomon, V. R., et al. (2025, April 14). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry.

- Shakeel, A., et al. (2016, March 1). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry.

- Raza, M. A., et al. (n.d.). THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG. Bulletin of the Chemical Society of Ethiopia.

- MDPI. (2024, May 31).

- ChemRxiv. (n.d.). Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients.

- Semantic Scholar. (n.d.). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review.

- TCI Chemicals. (n.d.). 1,3-Bis(tert-butoxycarbonyl)thiourea 145013-05-4.

- PubChem. (n.d.). 1,3-Bis(4-methoxyphenyl)thiourea.

- Sigma-Aldrich. (n.d.). 1,3-Bis(4-aminophenyl)thiourea | 6268-26-4.

- MDPI. (2024, October 16).

- Pharmaffiliates. (n.d.). 1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea.

- PMC. (2023, October 20). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. fishersci.com [fishersci.com]

- 10. carlroth.com [carlroth.com]

Unlocking the Therapeutic Promise of 1,3-Bis(4-butoxyphenyl)thiourea: A Technical Guide to Potential Targets

This guide provides an in-depth technical exploration of the potential therapeutic targets of the synthetic compound 1,3-Bis(4-butoxyphenyl)thiourea. While direct experimental data for this specific molecule is emerging, a comprehensive analysis of structurally analogous 1,3-disubstituted thiourea derivatives provides a strong predictive framework for its biological activity and mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents.

Introduction: The Thiourea Scaffold as a Privileged Pharmacophore

The thiourea moiety, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, is a recognized "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The therapeutic versatility of the thiourea core lies in its ability to form stable, non-covalent interactions with a variety of biological macromolecules, such as enzymes and receptors, primarily through hydrogen bonding and hydrophobic interactions. The nature and substitution pattern of the aryl groups attached to the nitrogen atoms play a critical role in determining the specific biological targets and overall potency of these compounds.

Predicted Therapeutic Arenas for 1,3-Bis(4-butoxyphenyl)thiourea

Based on extensive research into analogous 1,3-bis(aryl)thiourea compounds, 1,3-Bis(4-butoxyphenyl)thiourea is predicted to exhibit significant potential in two primary therapeutic areas: oncology and dermatology (specifically, as a modulator of pigmentation).

Potential Anticancer Targets and Mechanisms

Numerous studies have highlighted the potent anticancer activities of 1,3-disubstituted thiourea derivatives. The cytotoxic effects are often mediated through the inhibition of key signaling pathways involved in tumor growth, proliferation, and angiogenesis.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Mechanism of Action: VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[1][2] Inhibition of VEGFR-2 tyrosine kinase activity blocks the downstream signaling cascade, leading to a reduction in tumor vascularization, growth, and survival. Thiourea derivatives have been identified as potent inhibitors of VEGFR-2.[1][3][4][5] The thiourea core is thought to mimic the hydrogen bonding interactions of the native ligand in the ATP-binding pocket of the kinase domain.

Structure-Activity Relationship (SAR) Insights:

-

Aryl Substituents: The presence of lipophilic and electron-withdrawing groups on the phenyl rings generally enhances inhibitory activity. While the butoxy groups in 1,3-Bis(4-butoxyphenyl)thiourea are electron-donating, their lipophilic nature may contribute to favorable interactions within the hydrophobic pocket of the VEGFR-2 active site.

-

Symmetry: Symmetrical 1,3-bis(aryl)thioureas have shown significant potency.

-

Thiourea vs. Urea: In some contexts, the thiourea moiety leads to a decrease in VEGFR-2 inhibitory activity compared to its urea counterpart, suggesting that the specific interactions of the sulfur atom are critical.[3]

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a typical in vitro assay to determine the inhibitory activity of a test compound against VEGFR-2.

-

Reagents and Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP (Adenosine triphosphate)

-

Test compound (1,3-Bis(4-butoxyphenyl)thiourea) dissolved in DMSO

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add the kinase buffer, VEGFR-2 enzyme, and the peptide substrate.

-

Add the diluted test compound to the wells. Include a positive control (e.g., Sorafenib) and a negative control (DMSO vehicle).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

-

Measure the luminescence signal, which is proportional to the kinase activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Data Presentation: Predicted VEGFR-2 Inhibition Profile

| Compound Analogue | Substitution Pattern | VEGFR-2 IC₅₀ (nM) | Reference |

| Sorafenib (Reference) | Urea-based | ~90 | [4] |

| N-phenyl-N'-{4-(4-quinolyloxy)phenyl}urea | Urea-based | 0.90 | [3] |

| 1,3-Bis(4-butoxyphenyl)thiourea | Predicted | To be determined |

Epidermal Growth Factor Receptor (EGFR) Inhibition

Mechanism of Action: EGFR is another receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[6] Overexpression or mutation of EGFR is common in various cancers, making it a prime therapeutic target.[6][7] Thiourea derivatives have been shown to inhibit EGFR kinase activity, often by competing with ATP for binding to the active site.[8] This inhibition leads to the downregulation of downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, ultimately resulting in apoptosis and reduced tumor growth.[7]

Structure-Activity Relationship (SAR) Insights:

-

Quinazoline Scaffold: Many potent EGFR inhibitors incorporating a thiourea moiety are linked to a quinazoline ring system, which anchors the molecule in the ATP binding site.[6]

-

Terminal Phenyl Ring Substituents: Electron-withdrawing groups on the terminal phenyl ring are generally favorable for potent EGFR inhibition.[4]

-

Thioether Linkages: The replacement of an ether linkage with a thioether in some sorafenib analogs containing a thiourea moiety has been shown to improve EGFR inhibitory activity.[4]

Experimental Protocol: Cell-Based EGFR Phosphorylation Assay

This protocol describes a method to assess the ability of a compound to inhibit EGFR phosphorylation in a cellular context.

-

Cell Culture:

-

Use a cancer cell line with high EGFR expression (e.g., A549, HCT-116).

-

Culture the cells in appropriate media until they reach 80-90% confluency.

-

-

Procedure:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Starve the cells in serum-free media for 12-24 hours to reduce basal EGFR phosphorylation.

-

Treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with EGF (Epidermal Growth Factor) for a short period (e.g., 15-30 minutes) to induce EGFR phosphorylation.

-

Lyse the cells and measure the levels of phosphorylated EGFR (pEGFR) and total EGFR using a sandwich ELISA kit (e.g., R&D Systems, Cell Signaling Technology) according to the manufacturer's protocol.

-

Normalize the pEGFR signal to the total EGFR signal.

-

Calculate the percent inhibition of EGFR phosphorylation for each compound concentration and determine the IC₅₀ value.

-

Diagram: EGFR Signaling Pathway and Point of Inhibition

Caption: Inhibition of EGFR by 1,3-Bis(4-butoxyphenyl)thiourea blocks downstream signaling.

Potential Dermatological Target: Tyrosinase Inhibition

Mechanism of Action: Tyrosinase is a copper-containing enzyme that plays a critical role in melanin biosynthesis, the process responsible for pigmentation in the skin, hair, and eyes.[9] Overproduction of melanin can lead to hyperpigmentation disorders. Phenylthiourea is a well-known tyrosinase inhibitor, and its derivatives are being explored as skin-lightening agents.[9][10][11][12][13] The inhibitory mechanism is believed to involve the chelation of the copper ions in the active site of the enzyme by the sulfur and nitrogen atoms of the thiourea moiety.

Structure-Activity Relationship (SAR) Insights:

-

Thiourea Core: The thiourea functional group is essential for tyrosinase inhibition.

-

N-Substitution: 1,3-disubstituted thioureas can act as melanogenic inhibitors, though some may not directly inhibit tyrosinase, suggesting alternative mechanisms of action.

-

Aryl Substituents: The nature of the substituents on the phenyl rings can significantly influence the potency of tyrosinase inhibition. Halogen substitutions have been shown to be effective in some bis-thiourea derivatives.[10]

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

This protocol provides a common method for screening compounds for tyrosinase inhibitory activity using commercially available mushroom tyrosinase.

-

Reagents and Materials:

-

Mushroom tyrosinase

-

L-DOPA (L-3,4-dihydroxyphenylalanine) as the substrate

-

Test compound dissolved in DMSO

-

Phosphate buffer (pH 6.8)

-

96-well plates

-

Spectrophotometer

-

-

Procedure:

-

In a 96-well plate, add the phosphate buffer and the test compound at various concentrations. Include a positive control (e.g., kojic acid) and a negative control (DMSO vehicle).

-

Add the mushroom tyrosinase solution to each well and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding the L-DOPA solution.

-

Immediately measure the absorbance at 475 nm at time zero and then at regular intervals (e.g., every minute) for a defined period (e.g., 20 minutes). The formation of dopachrome from the oxidation of L-DOPA results in an increase in absorbance.

-

Determine the reaction rate (slope of the linear portion of the absorbance vs. time curve) for each concentration.

-

Calculate the percent inhibition of tyrosinase activity and determine the IC₅₀ value.

-

Diagram: Tyrosinase Inhibition Workflow

Caption: A typical workflow for determining the tyrosinase inhibitory activity of a test compound.

Synthesis of 1,3-Bis(4-butoxyphenyl)thiourea

The synthesis of symmetrical 1,3-bis(aryl)thioureas is typically a straightforward process. The following is a generalized protocol that can be adapted for the synthesis of 1,3-Bis(4-butoxyphenyl)thiourea.[14][15]

Reaction Scheme:

2 x 4-Butoxyaniline + Thiophosgene → 1,3-Bis(4-butoxyphenyl)thiourea + 2 HCl

Experimental Protocol: Synthesis

-

Materials:

-

4-Butoxyaniline

-

Thiophosgene (or a safer equivalent like 1,1'-thiocarbonyldiimidazole)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct

-

-

Procedure:

-

Dissolve 4-butoxyaniline (2 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base (2 equivalents) to the solution.

-

Slowly add a solution of thiophosgene (1 equivalent) in the same solvent to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 1,3-Bis(4-butoxyphenyl)thiourea.

-

Characterize the final product using NMR, IR, and mass spectrometry.

-

Conclusion and Future Directions

While direct experimental validation for 1,3-Bis(4-butoxyphenyl)thiourea is pending, the wealth of data on analogous 1,3-disubstituted thiourea derivatives strongly suggests its potential as a modulator of key therapeutic targets, particularly in the fields of oncology and dermatology. The predictive framework outlined in this guide, based on established structure-activity relationships, provides a solid foundation for initiating a comprehensive investigation into the biological activities of this promising compound. Future research should focus on the synthesis and in vitro evaluation of 1,3-Bis(4-butoxyphenyl)thiourea against VEGFR-2, EGFR, and tyrosinase to confirm these predicted activities and to further elucidate its mechanism of action.

References

-

Banerjee, S., Kejriwal, S., Ghosh, B., Lanka, G., Jha, T., & Adhikari, N. (2023). Fragment-based investigation of thiourea derivatives as VEGFR-2 inhibitors: a cross-validated approach of ligand-based and structure-based molecular modeling studies. Journal of Biomolecular Structure & Dynamics, 42(2), 1047-1063. [Link]

-

Kubo, K., et al. (2005). Novel Potent Orally Active Selective VEGFR-2 Tyrosinase Kinase Inhibitors: Synthesis, Structure-Activity Relationships, and Antitumor Activities of N-Phenyl-N'-{4-(4-quinolyloxy)phenyl}ureas. Journal of Medicinal Chemistry, 48(5), 1359-1366. [Link]

-

Banerjee, S., et al. (2023). Fragment-based investigation of thiourea derivatives as VEGFR-2 inhibitors. Semantic Scholar. [Link]

-

Sun, W., et al. (2017). Design and Discovery of Quinazoline- and Thiourea-Containing Sorafenib Analogs as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules, 23(1), 2. [Link]

-

Banerjee, S., et al. (2023). Fragment-based investigation of thiourea derivatives as VEGFR-2 inhibitors: a cross-validated approach of ligand-based and structure-based molecular modeling studies. ResearchGate. [Link]

-

Banerjee, S., et al. (2023). Fragment-based investigation of thiourea derivatives as VEGFR-2 inhibitors: a cross-validated approach of ligand-based and structure-based molecular modeling studies. PubMed. [Link]

-

Al-Harbi, R. A. K., et al. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. European Journal of Medicinal Chemistry, 198, 112363. [Link]

-

Ionescu, I. A., et al. (2022). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Pharmaceuticals, 15(5), 585. [Link]

-

Rattanaburee, T., et al. (2025). Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2518195. [Link]

-

Khan, M. T. H. (2017). Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 404-425. [Link]

-

Bielenica, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences, 22(21), 11786. [Link]

-

Halim, P. A., et al. (2022). EGFR inhibitors synthesis and biological assessment. Drug Design, Development and Therapy, 16, 1483-1502. [Link]

-

Prachayasittikul, V., et al. (2022). Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. Scientific Reports, 12(1), 1-15. [Link]

-

Rattanaburee, T., et al. (2025). Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study. ResearchGate. [Link]

-

Rattanaburee, T., et al. (2025). Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study. PubMed. [Link]

-

Lima Vale, J. K. (2022). SAR and Molecular Docking Studies for the development of new Tyrosinase inhibitors. Revista Ibero-Americana de Humanidades, Ciências e Educação, 8(2), 1-10. [Link]

-

de Oliveira, C. B., et al. (2024). Synthesis and Structure-Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Pharmaceuticals, 17(12), 1546. [Link]

-

De, P., et al. (2018). Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines. ResearchGate. [Link]

-

Akma, F., et al. (2017). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences, 21(6), 1226-1234. [Link]

-

Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20. [Link]

-

Al-Omair, M. A., et al. (2023). Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity. RSC Advances, 13(2), 1045-1056. [Link]

- He, L. (2013). Synthesis process for diafenthiuron as thiourea insecticide and acaricide.

-

Al-Masoudi, N. A., et al. (2022). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Egyptian Journal of Chemistry, 65(12), 481-487. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Fragment-based investigation of thiourea derivatives as VEGFR-2 inhibitors: a cross-validated approach of ligand-based and structure-based molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. dovepress.com [dovepress.com]

- 9. home.inje.ac.kr [home.inje.ac.kr]

- 10. Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. SAR and Molecular Docking Studies for the development of new Tyrosinase inhibitors | Research, Society and Development [rsdjournal.org]

- 14. mjas.analis.com.my [mjas.analis.com.my]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols: Evaluating the Antimicrobial Potential of 1,3-Bis(4-butoxyphenyl)thiourea

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Thiourea derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2][3] Their structural versatility and capacity for chemical modification allow for the fine-tuning of their therapeutic profiles.[4][5] This document provides a detailed guide for the comprehensive evaluation of a novel thiourea derivative, 1,3-Bis(4-butoxyphenyl)thiourea , as a potential antimicrobial agent. We will outline the foundational principles and provide step-by-step protocols for key in vitro assays to determine its antimicrobial spectrum and potency.

Compound Profile: 1,3-Bis(4-butoxyphenyl)thiourea

-

Structure:

-

IUPAC Name: 1,3-bis(4-butoxyphenyl)thiourea

-

Molecular Formula: C₂₁H₂₈N₂O₂S

-

Rationale for Investigation: The symmetrical diarylthiourea scaffold is a common feature in many biologically active molecules.[5][6] The presence of butoxy chains increases the lipophilicity of the molecule, which may enhance its ability to penetrate bacterial cell membranes.[1] The thiourea moiety itself is a key pharmacophore, capable of forming hydrogen bonds and coordinating with metal ions, which can be crucial for interacting with biological targets.[3]

Proposed Mechanism of Action (Hypothetical)

Based on studies of other thiourea derivatives, the antimicrobial activity of 1,3-Bis(4-butoxyphenyl)thiourea may stem from its ability to interfere with essential bacterial processes. Thiourea compounds have been shown to target key enzymes such as DNA gyrase and topoisomerase IV, which are vital for bacterial DNA replication.[1][4] Another potential mechanism is the disruption of bacterial cell wall integrity.[2] The sulfur and nitrogen atoms in the thiourea core can chelate essential metal ions, thereby inactivating metalloenzymes necessary for bacterial metabolism.

Below is a diagram illustrating a potential mechanism of action:

Caption: Proposed mechanism of action for 1,3-Bis(4-butoxyphenyl)thiourea.

Experimental Protocols for Antimicrobial Evaluation

The following protocols are aligned with the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data reproducibility and comparability.[7][8][9][10][11]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13][14]

Materials:

-

1,3-Bis(4-butoxyphenyl)thiourea stock solution (e.g., in DMSO)

-

Sterile 96-well microtiter plates[15]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Negative control (broth and DMSO)

-

Growth indicator dye (e.g., 2,3,5-triphenyltetrazolium chloride - TTC) (optional)[16]

Protocol:

-

Prepare a serial two-fold dilution of the 1,3-Bis(4-butoxyphenyl)thiourea stock solution in CAMHB across the wells of the microtiter plate.[12]

-

Add 100 µL of CAMHB to wells 1 through 11.

-

Add 100 µL of the test compound stock solution to the first well and mix.

-

Perform a serial dilution by transferring 100 µL from well 1 to well 2, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

-

Prepare the bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculate each well (except the sterility control) with 100 µL of the standardized bacterial suspension.

-

Incubate the plates at 37°C for 18-24 hours.[14]

-

Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits bacterial growth (no turbidity).[13] If using TTC, the MIC is the lowest concentration that prevents the color change to red.[16]

Caption: Workflow for the Broth Microdilution MIC Assay.

Agar Well Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity by measuring the zone of growth inhibition around a well containing the test compound.[17][18][19]

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cork borer (6-8 mm diameter)

-

1,3-Bis(4-butoxyphenyl)thiourea solution of known concentration

-

Positive control antibiotic disc (e.g., gentamicin)

-

Negative control (solvent)

Protocol:

-

Prepare a lawn of the test bacteria on the MHA plate by evenly swabbing the standardized inoculum over the entire surface.[17][19]

-

Allow the plate to dry for a few minutes.

-

Using a sterile cork borer, create wells in the agar.[20]

-

Pipette a fixed volume (e.g., 50-100 µL) of the 1,3-Bis(4-butoxyphenyl)thiourea solution into a designated well.[18]

-

Add the negative control (solvent) to another well and place the positive control antibiotic disc on the agar surface.[17]

-

Incubate the plates at 37°C for 18-24 hours.[21]

-

Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.[17]

Time-Kill Kinetics Assay

This dynamic assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time, distinguishing between bactericidal and bacteriostatic effects.[22][23][24][25]

Materials:

-

Bacterial culture in the mid-logarithmic growth phase

-

1,3-Bis(4-butoxyphenyl)thiourea at various concentrations (e.g., 1x, 2x, and 4x the MIC)

-

CAMHB

-

Sterile saline or PBS for dilutions

-

MHA plates for colony counting

Protocol:

-

Prepare flasks containing CAMHB with the desired concentrations of 1,3-Bis(4-butoxyphenyl)thiourea. Include a growth control flask with no compound.

-

Inoculate each flask with the mid-log phase bacterial culture to a final density of approximately 5 x 10⁵ CFU/mL.

-

Incubate the flasks in a shaking incubator at 37°C.[26]

-

At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[23]

-

Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

-

Plate the dilutions onto MHA plates and incubate at 37°C for 18-24 hours.

-

Count the number of colonies on the plates to determine the CFU/mL at each time point.

-

Plot the log₁₀ CFU/mL against time. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[22][23][24]

Hypothetical Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of 1,3-Bis(4-butoxyphenyl)thiourea

| Test Organism | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Gram-positive | 8 |

| Enterococcus faecalis ATCC 29212 | Gram-positive | 16 |

| Escherichia coli ATCC 25922 | Gram-negative | 64 |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | >128 |

| Candida albicans ATCC 90028 | Fungus | 32 |

Table 2: Zone of Inhibition Diameters for 1,3-Bis(4-butoxyphenyl)thiourea (1 mg/mL)

| Test Organism | Zone of Inhibition (mm) |

| Staphylococcus aureus ATCC 29213 | 18 |

| Enterococcus faecalis ATCC 29212 | 14 |

| Escherichia coli ATCC 25922 | 10 |

| Pseudomonas aeruginosa ATCC 27853 | No Zone |

Discussion of Expected Results

Based on the hypothetical data, 1,3-Bis(4-butoxyphenyl)thiourea is expected to exhibit more potent activity against Gram-positive bacteria compared to Gram-negative bacteria.[2] This is a common observation for many antimicrobial compounds, as the outer membrane of Gram-negative bacteria acts as an additional barrier to drug entry.[2] The moderate activity against Candida albicans suggests a potential broad-spectrum application that warrants further investigation. The time-kill kinetics assay would be crucial to determine if the compound is bactericidal or bacteriostatic against susceptible strains like S. aureus.

Conclusion and Future Directions

The outlined protocols provide a robust framework for the initial antimicrobial characterization of 1,3-Bis(4-butoxyphenyl)thiourea. This compound, with its thiourea scaffold and lipophilic side chains, represents a promising candidate for further development. Future studies should focus on:

-

Elucidating the precise mechanism of action.

-

Evaluating its cytotoxicity against mammalian cell lines to determine its therapeutic index.

-

Investigating its efficacy in in vivo models of infection.

-

Exploring structure-activity relationships (SAR) by synthesizing and testing analogs to optimize potency and spectrum.[4]

By systematically applying these methodologies, researchers can effectively assess the potential of 1,3-Bis(4-butoxyphenyl)thiourea and other novel thiourea derivatives in the ongoing search for the next generation of antimicrobial agents.

References

-

Emery Pharma. Time-Kill Kinetics Assay.

-

Taylor & Francis Online. Broth microdilution – Knowledge and References.

-

Microbe Online. Broth Dilution Method for MIC Determination.

-

BenchChem. Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135.

-

GARDP Revive. Time-kill studies – including synergy time-kill studies.

-

Linnaeus Bioscience. Antimicrobial Assays.

-

National Center for Biotechnology Information. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea.

-

FWD AMR-RefLabCap. MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific.

-

Hancock Lab. MIC Determination By Microtitre Broth Dilution Method.

-

Korean Journal of Clinical Microbiology. Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride.

-

Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing | Area of Focus.

-

Chemistry Notes. Antimicrobial activity by Agar well diffusion.

-

Clinical and Laboratory Standards Institute. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.

-

Bio-protocol. 4.6. Time-Kill Kinetics Assay.

-

LinkedIn. Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity.

-

Letters in Applied NanoBioScience. Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity.

-

National Center for Biotechnology Information. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis.

-

Bentham Science. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold.

-

Clinical and Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing.

-

Clinical and Laboratory Standards Institute. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing.

-

MDPI. A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products.

-

AKJournals. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in.

-

YouTube. Agar well diffusion assay.

-

ResearchGate. Antimicrobial Activity and Structural Study of Disubstituted Thiourea Derivatives.

-

Clinical and Laboratory Standards Institute. M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition.

-

Clinical and Laboratory Standards Institute. CLSI M100™. Performance Standards for Antimicrobial Susceptibility Testing.

-

European Committee on Antimicrobial Susceptibility Testing. Guidance Documents.

-

National Center for Biotechnology Information. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement.

-

European Committee on Antimicrobial Susceptibility Testing. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST.

-

ResearchGate. EUCAST expert rules in antimicrobial susceptibility testing.

-

MDPI. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities.

-

International Journal of ChemTech Research. Characterization and Synthesis of Novel Thiourea Derivatives.

-

MDPI. Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas.

-

Bulletin of the Chemical Society of Ethiopia. THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG.

-

Journal of Chemical and Pharmaceutical Research. Synthesis and antimicrobial activities of substituted phenylthioureas.

-

ChemRxiv. Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients.

-

National Center for Biotechnology Information. 1,3-Bis(2-methoxyphenyl)thiourea.

Sources

- 1. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sphinxsai.com [sphinxsai.com]

- 4. nanobioletters.com [nanobioletters.com]

- 5. mdpi.com [mdpi.com]

- 6. ajol.info [ajol.info]

- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 8. nih.org.pk [nih.org.pk]

- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 10. goums.ac.ir [goums.ac.ir]

- 11. EUCAST: Guidance Documents [eucast.org]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. microbeonline.com [microbeonline.com]

- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. acm.or.kr [acm.or.kr]

- 17. chemistnotes.com [chemistnotes.com]

- 18. mdpi.com [mdpi.com]

- 19. akjournals.com [akjournals.com]

- 20. youtube.com [youtube.com]

- 21. hereditybio.in [hereditybio.in]

- 22. emerypharma.com [emerypharma.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Time-kill studies – including synergy time-kill studies – REVIVE [revive.gardp.org]

- 25. linnaeusbio.com [linnaeusbio.com]

- 26. bio-protocol.org [bio-protocol.org]

Application Note: A Robust Reversed-Phase HPLC Protocol for the Purification of 1,3-Bis(4-butoxyphenyl)thiourea

Abstract

This application note presents a detailed, robust, and efficient protocol for the purification of 1,3-Bis(4-butoxyphenyl)thiourea using reversed-phase high-performance liquid chromatography (RP-HPLC). Thiourea derivatives are a significant class of organic compounds with wide-ranging applications in medicinal chemistry and materials science, making the attainment of high purity essential for accurate downstream analysis and development.[1][2][3][4] The inherent hydrophobic nature of 1,3-Bis(4-butoxyphenyl)thiourea, conferred by its two butoxyphenyl moieties, makes it an ideal candidate for separation based on hydrophobic interactions.[5][6] This guide provides a comprehensive methodology, from sample preparation to chromatographic conditions and post-purification analysis, designed for researchers, scientists, and drug development professionals. The causality behind key experimental choices is explained to empower users to adapt and troubleshoot the method effectively.

Introduction and Scientific Principle

1,3-Bis(4-butoxyphenyl)thiourea is a symmetrical aromatic thiourea derivative. The purification of such molecules from synthetic reaction mixtures is critical to remove starting materials, by-products, and other impurities that could interfere with biological assays or material characterization. While methods like recrystallization can be effective for initial cleanup, achieving the high purity (>98%) often required for pharmaceutical and research applications necessitates a high-resolution technique like HPLC.[7]

The chosen methodology is Reversed-Phase Chromatography (RPC), one of the most powerful and widely used separation techniques in modern analytical chemistry.[5][8]

Principle of Separation: RPC operates by partitioning analytes between a polar mobile phase and a non-polar (hydrophobic) stationary phase.[9]

-

Stationary Phase: A silica support chemically bonded with long alkyl chains, typically octadecyl (C18), creates a highly non-polar surface.

-

Mobile Phase: A polar solvent system, usually a mixture of water and a miscible organic solvent like acetonitrile or methanol.[10]

-

Mechanism: When the crude sample is introduced, molecules compete for interaction with the stationary phase and solubility in the mobile phase. The non-polar 1,3-Bis(4-butoxyphenyl)thiourea will have a strong affinity for the C18 stationary phase due to hydrophobic interactions. By gradually increasing the concentration of the organic solvent in the mobile phase (gradient elution), the polarity of the mobile phase is decreased. This systematically weakens the hydrophobic interactions, allowing compounds to elute from the column in order of increasing hydrophobicity. More polar impurities will elute first, followed by the target compound, and finally, any more non-polar impurities.[5][9]

Materials and Methods

Equipment and Consumables

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Binary or Quaternary Gradient Pump

-

Autosampler or Manual Injector

-

Column Thermostat (optional, but recommended for reproducibility)

-

UV-Vis or Photodiode Array (PDA) Detector

-

-

Semi-preparative or Analytical C18 HPLC Column (e.g., 5 µm particle size, 100 Å pore size)

-

Fraction Collector (for preparative scale)

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane)

-

HPLC vials with septa

-

Standard laboratory glassware

Reagents and Solvents

-

Crude 1,3-Bis(4-butoxyphenyl)thiourea

-

Acetonitrile (ACN), HPLC Grade or higher

-

Methanol (MeOH), HPLC Grade or higher

-

Water, HPLC Grade or Type I Ultrapure

-

Tetrahydrofuran (THF), HPLC Grade (for sample dissolution, if necessary)

Experimental Protocol

This protocol is designed as a robust starting point and may be optimized for specific impurity profiles or loading requirements.

Mobile Phase Preparation

-

Mobile Phase A (Aqueous): HPLC Grade Water.

-

Mobile Phase B (Organic): HPLC Grade Acetonitrile.

-

Degas both mobile phases thoroughly using an inline degasser, sonication, or helium sparging to prevent bubble formation in the pump heads and detector.

Sample Preparation

-

Accurately weigh a small amount of the crude 1,3-Bis(4-butoxyphenyl)thiourea.

-

Dissolve the sample in a minimal amount of a suitable solvent. Causality: The ideal solvent is the initial mobile phase composition to ensure peak shape is not distorted. However, due to the compound's low polarity, it may not be readily soluble. In this case, THF or pure Acetonitrile can be used. Aim for a concentration of 1-5 mg/mL.

-

Vortex or sonicate the solution until the sample is fully dissolved.

-

Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter into a clean HPLC vial. Causality: This step is critical to remove particulate matter that could clog the injector or the column frit, thereby protecting the instrument and ensuring reliable operation.

HPLC System Configuration and Purification

-

System Purge: Purge all pump lines with their respective mobile phases to remove any air and previous solvents.

-

Column Installation: Install the C18 column and ensure all fittings are secure.

-

Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 60% B) for at least 10-15 column volumes. A stable baseline from the detector indicates the column is ready.

-

Method Setup: Program the HPLC software with the parameters outlined in Table 1.

-

Injection: Inject the filtered sample onto the column.

-

Data Acquisition & Fraction Collection: Monitor the chromatogram in real-time. For preparative runs, begin collecting fractions just before the target peak begins to elute and stop just after it returns to baseline.

-

Post-Run Flush: After the run, flush the column with a high percentage of organic solvent (e.g., 95% ACN) to remove any strongly retained impurities before storage.

Post-Purification Analysis

-

Combine the collected fractions containing the pure compound.

-

Evaporate the solvent using a rotary evaporator or nitrogen stream to yield the purified solid.

-

Confirm the purity of the final product by re-injecting a small, diluted sample onto the HPLC system using the same analytical method. Purity is typically assessed by the peak area percentage at the detection wavelength.

Chromatographic Conditions & Data

The following table summarizes the recommended starting parameters for the purification.

Table 1: Recommended HPLC Parameters

| Parameter | Analytical Scale | Semi-Preparative Scale |

| Column | C18, 4.6 x 250 mm, 5 µm | C18, 10 x 250 mm, 5 µm |

| Mobile Phase A | HPLC Grade Water | HPLC Grade Water |

| Mobile Phase B | Acetonitrile (ACN) | Acetonitrile (ACN) |

| Gradient | 60% to 100% B over 20 min | 60% to 100% B over 20 min |

| Hold at 100% B for 5 min | Hold at 100% B for 5 min | |

| Flow Rate | 1.0 mL/min | 4.0 mL/min |

| Column Temperature | 30 °C | 30 °C |

| Detection Wavelength | 254 nm | 254 nm |

| Injection Volume | 10 µL | 100 - 500 µL (concentration dependent) |

| Expected Retention Time | ~15-18 minutes (highly dependent on exact system) | ~15-18 minutes (highly dependent on exact system) |

Workflow Visualization

The overall purification process can be visualized as a logical sequence from crude starting material to a final, validated pure compound.

Caption: Workflow for the purification of 1,3-Bis(4-butoxyphenyl)thiourea.

Discussion and Rationale

-

Choice of Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography and is selected here for its strong hydrophobic retention capabilities.[8][10] The two butoxyphenyl groups of the target molecule will interact strongly with the C18 chains, providing excellent retention and allowing for effective separation from more polar impurities.

-

Choice of Mobile Phase and Gradient Elution: Acetonitrile is often preferred over methanol as the organic modifier because its lower viscosity results in lower backpressure, and it generally offers better UV transparency.[8] A gradient elution is essential for this application. Starting at 60% ACN ensures that very polar impurities are washed off the column early. Gradually increasing the ACN concentration to 100% is necessary to desorb the strongly retained, hydrophobic target compound, resulting in a sharper peak and better resolution compared to an isocratic method.[6]

-

Detection: The presence of two phenyl rings in the molecule results in a strong UV chromophore. Detection at 254 nm is a standard choice for aromatic compounds and should provide excellent sensitivity for the target analyte. A PDA detector can be used to assess peak purity by comparing spectra across the eluting peak.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Poor Peak Shape (Tailing) | Sample overload; secondary interactions with silica. | Decrease injection concentration/volume. Add a small amount of acid (e.g., 0.1% TFA) to the mobile phase. |

| Poor Peak Shape (Fronting) | Sample solvent stronger than mobile phase. | Dissolve the sample in the initial mobile phase composition or reduce the injection volume. |

| Low Retention | Column degradation; incorrect mobile phase. | Use a new column. Verify mobile phase composition. This is unlikely for this hydrophobic compound on a C18 column. |

| High Backpressure | Clogged column frit or tubing; sample precipitation. | Filter all samples and mobile phases. Flush the system. If precipitation is suspected, increase the initial % organic. |

References

- Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques.

- Wikipedia. (n.d.). Reversed-phase chromatography.

- UAB LT BIOTECH. (n.d.). Reverse phase chromatography.

- Dickie, A. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Lab Manager.

- Biotage. (2023). Non-aqueous (or nearly so) reversed-phase flash column chromatography – a nice alternative for purifying lipophilic compounds.

- ResearchGate. (2014). How can I purify my bis thiourea compound?

- Petrović S., et al. (1997). Normal and reversed-phase thin-layer chromatography of thiourea derivatives. Journal of Planar Chromatography - Modern TLC.

- Google Patents. (n.d.). US3188312A - New process for the preparation of thiourea derivatives.

- Kent Academic Repository. (n.d.). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity.

- PMC. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Pharmaceutics.

- ACS Publications. (2022). Unravelling Structural Dynamics, Supramolecular Behavior, and Chiroptical Properties of Enantiomerically Pure Macrocyclic Tertiary Ureas and Thioureas. The Journal of Organic Chemistry.

- Cheméo. (n.d.). Thiourea (CAS 62-56-6) - Chemical & Physical Properties.

- Science.gov. (n.d.). thiourea derivatives methods: Topics.

- International Journal of ChemTech Research. (2019). Characterization and Synthesis of Novel Thiourea Derivatives.

- ResearchGate. (n.d.). Chromatograms of the thiourea dioxide solution sampled at different times.

- Farmacia Journal. (2018). SYNTHESIS, STRUCTURAL, PHISICO-CHEMICAL CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY SCREENING OF NEW THIOUREA DERIVATIVES.

- ChemRxiv. (n.d.). Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients.

- Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION.

- Semantic Scholar. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review.

Sources

- 1. kar.kent.ac.uk [kar.kent.ac.uk]

- 2. thiourea derivatives methods: Topics by Science.gov [science.gov]

- 3. sphinxsai.com [sphinxsai.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. chromtech.com [chromtech.com]

- 6. biotage.com [biotage.com]

- 7. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 9. Reverse phase chromatography | UAB LT BIOTECH [ltbiotech.lt]

- 10. sepscience.com [sepscience.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Dosage of 1,3-Bis(4-butoxyphenyl)thiourea

Welcome to the technical support guide for 1,3-Bis(4-butoxyphenyl)thiourea. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on dosage optimization for both in vitro and cellular experiments. Our goal is to move beyond simple protocols and offer a troubleshooting framework grounded in scientific principles to ensure the reliability and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the most common initial questions regarding the handling and preliminary use of 1,3-Bis(4-butoxyphenyl)thiourea.

Q1: What are the critical physicochemical properties of 1,3-Bis(4-butoxyphenyl)thiourea that I need to consider before starting my experiments?

A1: Understanding the physicochemical properties of 1,3-Bis(4-butoxyphenyl)thiourea is fundamental to proper experimental design. As a diaryl thiourea derivative, its structure—featuring two butoxyphenyl groups—imparts significant lipophilicity.[1][2] This has several practical implications:

-

Solubility: The compound is predicted to have low aqueous solubility. It is practically insoluble in water but should be soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. The final concentration of the organic solvent in your aqueous cell culture media must be carefully controlled, as it can be toxic to cells (typically kept below 0.5%).

-

Stability: Thiourea derivatives can be sensitive to factors like pH and prolonged exposure to light.[3][4] It is recommended to prepare fresh dilutions for each experiment from a frozen stock solution. The stability of the compound in your specific experimental medium at 37°C should be verified if experiments run for extended periods (e.g., >24 hours).

-

Structure and Mechanism: The thiourea functional group (S=C(NH)₂) is key to its biological activity, often acting as a hydrogen bond donor to interact with biological targets like enzymes or protein receptors.[5][6] The two butoxyphenyl groups contribute to the molecule's ability to cross cellular membranes.

Q2: How should I prepare and store a stock solution of 1,3-Bis(4-butoxyphenyl)thiourea?

A2: Proper preparation and storage of your stock solution are critical for reproducible results.

Protocol: Stock Solution Preparation

-

Solvent Selection: Use anhydrous, sterile-filtered DMSO as the primary solvent.

-

Weighing: Accurately weigh out the required amount of 1,3-Bis(4-butoxyphenyl)thiourea powder in a sterile microcentrifuge tube.

-

Dissolution: Add the calculated volume of DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Vortex vigorously. If necessary, gentle warming in a 37°C water bath can aid dissolution. Ensure the compound is fully dissolved before proceeding.

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Storage: Store the aliquots at -20°C or -80°C, protected from light. Under these conditions, the stock solution should be stable for several months.

Q3: What is a sensible starting concentration range for my initial in vitro screening experiments?

A3: The optimal dosage is highly dependent on the cell line and the specific biological endpoint being measured. However, based on published data for similar bis-thiourea derivatives, a logical starting point can be established. Many thiourea compounds exhibit cytotoxic or anti-proliferative effects in the low micromolar to sub-micromolar range.[5][7][8][9][10]

For initial screening, we recommend a broad, logarithmic dose range to capture the full dose-response curve.

| Compound Type | Cell Line Examples | Typical IC50 Range (µM) | Reference |

| Bis-thiourea derivatives | Various Cancer Cell Lines | 1.1 - 91.4 | [5] |

| 3-(trifluoromethyl)phenylthiourea | SW480, SW620 (Colon Cancer) | 1.5 - 9.0 | [7][8] |

| N-benzoyl-N'-phenylthiourea | MCF-7 (Breast Cancer) | ~338 (low potency example) | [2] |

| Bis-acyl-thioureas | MG-U87 (Glioblastoma) | Tested at 40 - 400 | [10] |

| 1,3-bis(4-trifluoromethyl)phenyl)thiourea | A549 (Lung Cancer) | 0.2 | [5] |

Recommended Starting Protocol: Perform a preliminary viability assay (e.g., MTT, CellTiter-Glo®) using a wide range of concentrations, such as 0.01 µM, 0.1 µM, 1 µM, 10 µM, and 100 µM. This will help you identify the active range for your specific system, which you can then explore with a more refined set of concentrations in subsequent experiments.

Section 2: Troubleshooting Guide - Addressing Common Experimental Hurdles

Even with careful planning, challenges can arise. This guide provides a systematic approach to diagnosing and solving common problems.

Q4: My compound precipitated out of solution after I added it to my cell culture medium. What went wrong and how can I fix it?

A4: This is a classic solubility issue, often encountered when diluting a DMSO stock into an aqueous medium. The lipophilic nature of 1,3-Bis(4-butoxyphenyl)thiourea means it can crash out of solution when the DMSO concentration drops dramatically.

Troubleshooting Steps:

-

Check Final Solvent Concentration: Ensure the final DMSO concentration in your well is not exceeding a cell-safe level (typically <0.5%). If your stock is too dilute, you may be adding too much volume.

-

Modify Dilution Method: Instead of adding the stock directly to the full volume of medium in the well, perform a serial dilution. Pre-dilute the stock in a small volume of medium first, mixing thoroughly, before adding it to the final culture.

-

Reduce Final Concentration: Your intended concentration may simply be above the compound's solubility limit in the medium. Re-evaluate your dose range based on preliminary results.

-

Incorporate a Surfactant (Advanced): In some cases, a very low concentration of a non-ionic surfactant like Pluronic® F-68 can be used to improve solubility. However, this must be validated, as the surfactant itself could have biological effects or interfere with your assay. Always run a surfactant-only control.

Q5: I'm observing significant cytotoxicity even at what I thought were low concentrations. How can I determine if this is a real effect or an artifact?

A5: Unusually high cytotoxicity can stem from several sources. It's crucial to differentiate between a potent compound and an experimental artifact.